1,3,3-Trimethyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,3-Trimethyl-3H-indol-1-ium iodide is a quaternary ammonium salt derived from indole. It is known for its unique structural properties and is widely used in various scientific and industrial applications. The compound is characterized by the presence of a positively charged nitrogen atom within the indole ring, which is balanced by an iodide anion.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,3-Trimethyl-3H-indol-1-ium iodide can be synthesized through the alkylation of 2,3,3-trimethylindolenine with an alkyl iodide. The reaction typically involves heating the reactants in a suitable solvent such as chloroform or methanol under reflux conditions for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 1,3,3-Trimethyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation to form corresponding N-oxides or reduction to yield the parent indole compound.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in solvents like methanol or ethanol.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products:
Substitution Products: Various substituted indolium salts.
Oxidation Products: Indolium N-oxides.
Reduction Products: 2,3,3-Trimethylindolenine.
Scientific Research Applications
1,3,3-Trimethyl-3H-indol-1-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3,3-Trimethyl-3H-indol-1-ium iodide involves its interaction with various molecular targets. The positively charged nitrogen atom allows it to interact with negatively charged biomolecules, facilitating its use in imaging and diagnostic applications. The compound can also participate in electron transfer reactions, making it useful in redox chemistry .
Comparison with Similar Compounds
1-Ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide: Similar structure but with an ethyl group instead of a methyl group.
1,2,3,3-Tetramethyl-3H-indolium iodide: Contains an additional methyl group on the nitrogen atom.
Uniqueness: 1,3,3-Trimethyl-3H-indol-1-ium iodide is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its ability to form stable salts and participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
133366-65-1 |
---|---|
Molecular Formula |
C11H14IN |
Molecular Weight |
287.14 g/mol |
IUPAC Name |
1,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C11H14N.HI/c1-11(2)8-12(3)10-7-5-4-6-9(10)11;/h4-8H,1-3H3;1H/q+1;/p-1 |
InChI Key |
UFUQMTGZURVZBW-UHFFFAOYSA-M |
Canonical SMILES |
CC1(C=[N+](C2=CC=CC=C21)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.